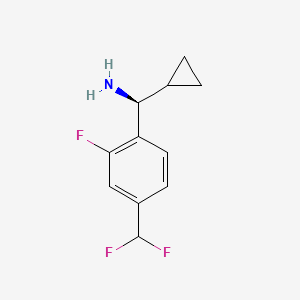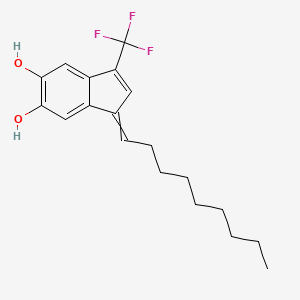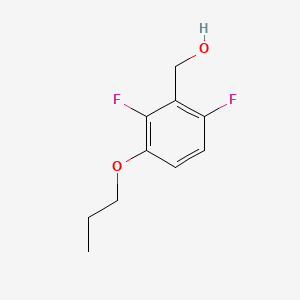
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group and a difluoromethyl group attached to a fluorophenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reagents such as TMS-CF2H, which allows for the nucleophilic transfer of the difluoromethyl group to the desired substrate . The reaction conditions often involve the use of metal catalysts or radical initiators to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized derivatives with different chemical properties.
Aplicaciones Científicas De Investigación
(S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine has several scientific research applications, including:
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features and potential bioactivity.
Industry: It is used in the development of advanced materials and chemical processes, particularly in the field of fluorine chemistry.
Mecanismo De Acción
The mechanism of action of (S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds with the target molecules. This interaction can modulate the activity of the target proteins and influence various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated amines and difluoromethylated compounds, such as:
- (S)-Cyclopropyl(4-(trifluoromethyl)-2-fluorophenyl)methanamine
- (S)-Cyclopropyl(4-(difluoromethyl)-2-chlorophenyl)methanamine
- (S)-Cyclopropyl(4-(difluoromethyl)-2-bromophenyl)methanamine
Uniqueness
The uniqueness of (S)-Cyclopropyl(4-(difluoromethyl)-2-fluorophenyl)methanamine lies in its specific combination of the cyclopropyl group and the difluoromethyl group attached to the fluorophenyl ring. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological potential compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(S)-cyclopropyl-[4-(difluoromethyl)-2-fluorophenyl]methanamine |
InChI |
InChI=1S/C11H12F3N/c12-9-5-7(11(13)14)3-4-8(9)10(15)6-1-2-6/h3-6,10-11H,1-2,15H2/t10-/m0/s1 |
Clave InChI |
ZOCGESYGRXFOLU-JTQLQIEISA-N |
SMILES isomérico |
C1CC1[C@@H](C2=C(C=C(C=C2)C(F)F)F)N |
SMILES canónico |
C1CC1C(C2=C(C=C(C=C2)C(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)






![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)





